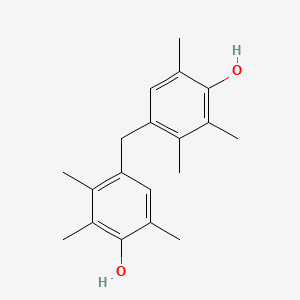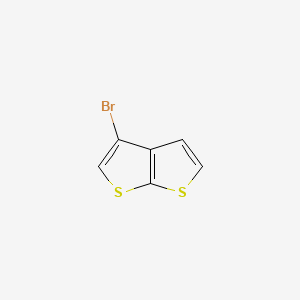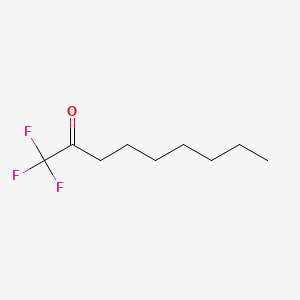
1,1,1-Trifluorononan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluorononan-2-one is an organic compound with the molecular formula C₉H₁₅F₃O. It is characterized by the presence of three fluorine atoms attached to the first carbon of a nonanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorononan-2-one can be synthesized through several methods. One common approach involves the fluorination of nonanone derivatives using fluorinating agents such as trifluoromethyl hypofluorite or other fluorine-containing reagents. The reaction typically requires controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorine species safely. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,1,1-Trifluorononan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their stability and bioavailability.
Mécanisme D'action
The mechanism by which 1,1,1-trifluorononan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-2-nonanone
- 1,1,1-Trifluoro-3-nonanone
- 1,1,1-Trifluoro-4-nonanone
Comparison: 1,1,1-Trifluorononan-2-one is unique due to its specific substitution pattern and the position of the fluorine atoms. This configuration imparts distinct chemical and physical properties, such as boiling point, density, and reactivity, compared to its analogs. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation, making it particularly valuable in applications requiring robust performance .
Propriétés
Numéro CAS |
26902-66-9 |
|---|---|
Formule moléculaire |
C9H15F3O |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1,1,1-trifluorononan-2-one |
InChI |
InChI=1S/C9H15F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h2-7H2,1H3 |
Clé InChI |
NDQOKFMZSIKVBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
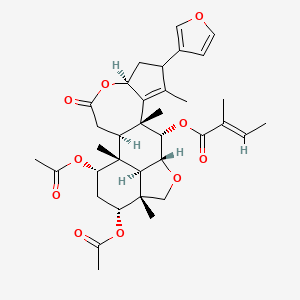
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
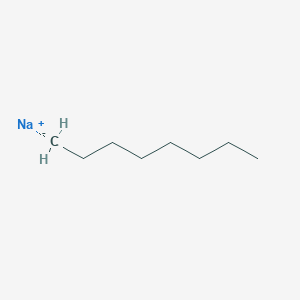
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
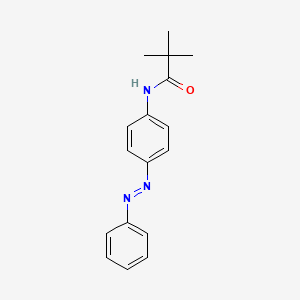
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
